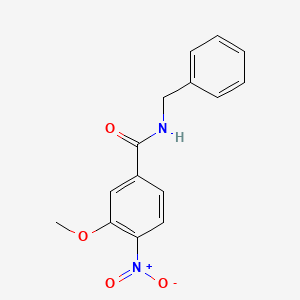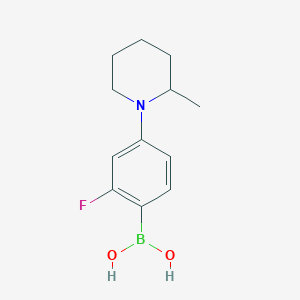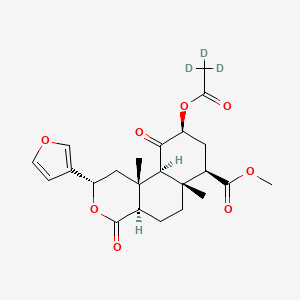
9'-Bromospiro(fluorene-9,7'-dibenzo(c,h)acridine)-5'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9’-Bromospiro(fluorene-9,7’-dibenzo(c,h)acridine)-5’-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a bromine atom and a spiro linkage involving fluorene and dibenzoacridine moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9’-Bromospiro(fluorene-9,7’-dibenzo(c,h)acridine)-5’-one typically involves multi-step organic reactions. A common approach might include:
Formation of the fluorene moiety: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Synthesis of dibenzoacridine: This can be synthesized via cyclization reactions involving appropriate precursors.
Spiro linkage formation: The spiro linkage can be formed through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the fluorene moiety.
Bromination: The final step involves the bromination of the compound, typically using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the fluorene or dibenzoacridine moieties.
Reduction: Reduction reactions can occur, potentially affecting the bromine atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles/electrophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological processes or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 9’-Bromospiro(fluorene-9,7’-dibenzo(c,h)acridine)-5’-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways. The spiro linkage and bromine atom can play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro(fluorene-9,7’-dibenzo(c,h)acridine)-5’-one: Lacks the bromine atom, which may affect its reactivity and applications.
9’-Chlorospiro(fluorene-9,7’-dibenzo(c,h)acridine)-5’-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.
Spiro(fluorene-9,7’-dibenzo(c,h)acridine)-5’-ol: Contains a hydroxyl group instead of a bromine atom, which can significantly alter its reactivity and applications.
Uniqueness
The presence of the bromine atom in 9’-Bromospiro(fluorene-9,7’-dibenzo(c,h)acridine)-5’-one makes it unique compared to its analogs. Bromine can influence the compound’s reactivity, making it suitable for specific chemical reactions and applications.
Propriétés
Formule moléculaire |
C33H18BrNO |
|---|---|
Poids moléculaire |
524.4 g/mol |
Nom IUPAC |
16-bromospiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,11,15,17,19,21-decaene-13,9'-fluorene]-10-one |
InChI |
InChI=1S/C33H18BrNO/c34-29-17-27-31(23-13-3-1-11-21(23)29)35-32-24-14-4-2-12-22(24)30(36)18-28(32)33(27)25-15-7-5-9-19(25)20-10-6-8-16-26(20)33/h1-18H |
Clé InChI |
LHDWYKZFDGLOAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=C2N=C4C5=CC=CC=C5C(=O)C=C4C36C7=CC=CC=C7C8=CC=CC=C68)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14079316.png)
![13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B14079320.png)
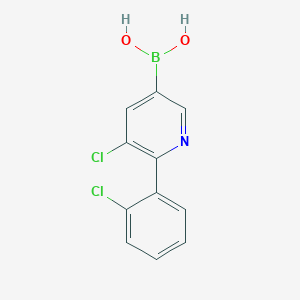

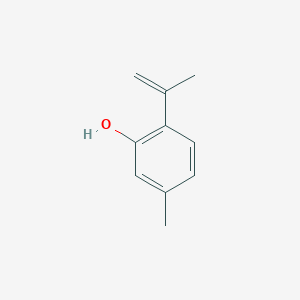
![[(3-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B14079354.png)
![5-chloro-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14079356.png)
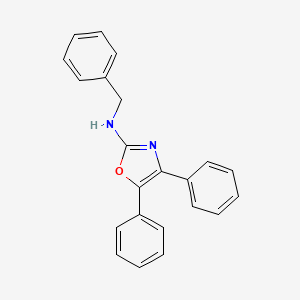
![Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate](/img/structure/B14079375.png)
